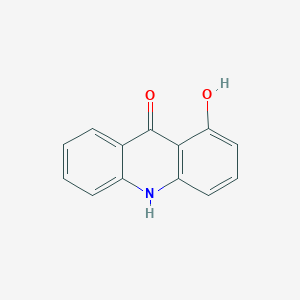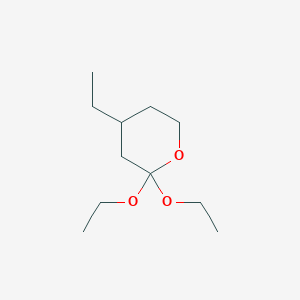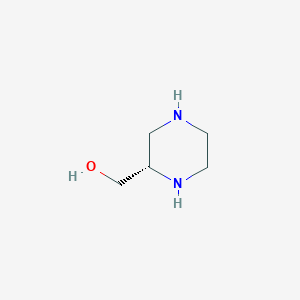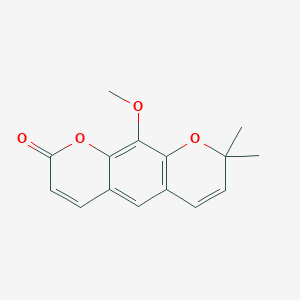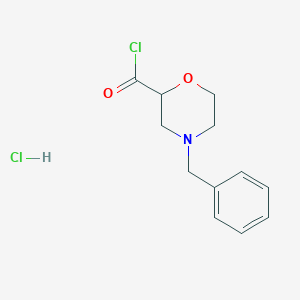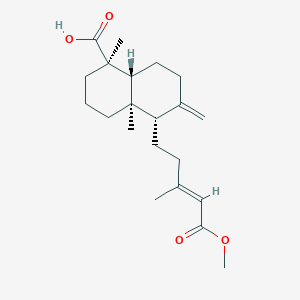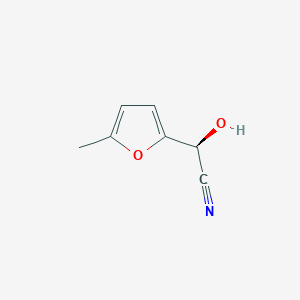![molecular formula C8H7F3N2S B162154 [4-(Trifluorométhyl)phényl]thiourée CAS No. 1736-72-7](/img/structure/B162154.png)
[4-(Trifluorométhyl)phényl]thiourée
Vue d'ensemble
Description
“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .
Synthesis Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)phenyl]thiourea” has been characterized by single crystal XRD .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” is a solid with a melting point of 142-146 °C .Applications De Recherche Scientifique
Activité anticancéreuse
[4-(Trifluorométhyl)phényl]thiourée : a été étudiée pour son potentiel en tant qu'agent anticancéreux. Des études utilisant la théorie de la fonctionnelle de la densité (DFT) et les simulations de dynamique moléculaire (MD) ont montré que les dérivés de la thiourée, en particulier ceux intégrant le groupement 3-(trifluorométhyl)phényl, présentent de forts effets inhibiteurs sur diverses cellules cancéreuses . L'activité inhibitrice de ces composés joue un rôle crucial dans l'induction de la mort des cellules cancéreuses, ce qui en fait un axe important dans le développement de nouveaux médicaments anticancéreux .
Propriétés antibactériennes
Les dérivés de la thiourée sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antibactériennes. Le groupement 3-(trifluorométhyl)phényl en particulier a été remarqué pour son fort effet inhibiteur sur les agents pathogènes Gram-positifs, y compris les structures planctoniques et formant des biofilms des espèces staphylococciques . Cela fait de la this compound un composé précieux pour la recherche et le développement futurs dans les traitements antibactériens.
Chimie de coordination
En chimie de coordination, la thiourée agit comme un ligand flexible qui peut se coordonner à un large éventail de centres métalliques. Cette propriété est utilisée pour créer des complexes de coordination avec des ions métalliques, qui ont des applications potentielles en tant qu'agents médicamenteux . La capacité de la this compound à former de tels complexes est particulièrement intéressante pour la synthèse de nouveaux médicaments.
Formulation de médicaments
La compatibilité de la this compound avec les excipients fréquemment utilisés a été évaluée par des simulations MD. Cette analyse est cruciale pour l'identification d'excipients appropriés, garantissant la stabilité et l'efficacité de la formulation du médicament . Les interactions du composé avec l'eau et sa sensibilité à l'autoxydation sont également des paramètres importants dans le développement de médicaments.
Médicaments approuvés par la FDA
Le groupe trifluorométhyl est une caractéristique commune de nombreux médicaments approuvés par la FDA en raison de ses activités pharmacologiques. This compound, avec son groupe trifluorométhyl, partage cette caractéristique, qui est associée à une variété d'utilisations pour différentes maladies et affections . La présence de ce groupe dans un composé peut influencer considérablement ses propriétés médicinales.
Synthèse organique et produits agrochimiques
En tant que matière première et intermédiaire importante, la this compound est utilisée dans la synthèse organique, les produits pharmaceutiques, les produits agrochimiques et la production de colorants . Sa réactivité et la présence du groupe trifluorométhyl en font un composé polyvalent dans la synthèse de diverses molécules organiques.
Mécanisme D'action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Pharmacokinetics
The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .
Action Environment
One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
. . .
Biochemical Properties
[4-(Trifluoromethyl)phenyl]thiourea has been reported to have potential inhibitory effects on certain biochemical reactions . The compound has been studied for its interactions with water and its sensitivity towards autoxidation . Theoretical analyses and molecular dynamics simulations suggest that [4-(Trifluoromethyl)phenyl]thiourea could act as a potential inhibitor for new drugs .
Cellular Effects
They have also shown inhibitory effects on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species .
Molecular Mechanism
It has been suggested that the compound may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
Its reactivity properties and interactions with water have been studied using density functional theory and molecular dynamics simulations .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-72-7 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?
A1: [4-(Trifluoromethyl)phenyl]thiourea derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of [4-(Trifluoromethyl)phenyl]thiourea derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.
Q2: How does the structure of these thiourea derivatives influence their biological activity?
A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the [4-(Trifluoromethyl)phenyl]thiourea moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


